1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine
Description
Structure
3D Structure
Properties
CAS No. |
646068-73-7 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1,2,3,3a,7,8-hexahydropyrazolo[3,4-a]quinolizine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-6-4-8-7-11-12-10(8)9(13)3-1/h1,3-4,6,8,11-12H,2,5,7H2 |
InChI Key |
RXOCROQMKLAPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=CC3CNNC3=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine typically involves the reaction of aminopyrazoles with aldehydes and 1,3-dicarbonyl compounds. One common method is the Biginelli-type reaction, which can be carried out under catalyst-free conditions in boiling dimethylformamide (DMF). This reaction yields 2-aryl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazolin-3-carbonitriles in good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the Biginelli-type reaction and the availability of starting materials suggest that this method could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, dihydro derivatives, and various substituted pyrazoloquinolizines, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine has several scientific research applications, including:
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
Octahydroquinolizine Derivatives
Octahydroquinolizine derivatives, such as those described in , exhibit full saturation of the quinolizine ring, enhancing conformational flexibility compared to the hexahydro core of the target compound. These derivatives have demonstrated significant activity as ligands for serotonin receptors (5-HT₃ and 5-HT₄), along with antimalarial and antitubercular properties . However, the pyrazole ring could introduce unique electronic effects, improving selectivity or metabolic stability.
Key Differences:
- Saturation: Octahydro (fully saturated) vs. hexahydro (partially saturated).
- Bioactivity: Octahydro derivatives target serotonin receptors and infectious pathogens; hexahydropyrazoloquinolizine’s activity remains speculative but may share overlapping mechanisms.
Hexahydro-dibenzo[a,g]quinolizine Derivatives
The dibenzo-fused hexahydroquinolizine compounds patented in feature an extended aromatic system, which likely enhances π-π interactions with biological targets but reduces aqueous solubility. The patent highlights pharmaceutical applications, though specific indications are undisclosed . In contrast, the non-benzannulated pyrazoloquinolizine structure of the target compound may offer improved solubility and bioavailability, critical for central nervous system (CNS) drug development.
Key Differences:
- Aromaticity: Dibenzoquinolizines have extended conjugation; pyrazoloquinolizines prioritize heterocyclic diversity.
- Pharmacokinetics: Target compound’s reduced aromaticity may favor blood-brain barrier penetration.
Pyrazolo[3,4-b]quinoline Derivatives
details substituted arylidene-pyrazoloquinoline derivatives (e.g., VIII a-e) with notable antimicrobial activity. These compounds share a pyrazole-quinoline hybrid core but differ from the target compound in their unsaturated quinoline ring versus the partially saturated quinolizine system. Substituents such as -OCH₃ and arylidene amines in VIII a-e correlate with antimicrobial efficacy, suggesting that similar functional groups on 1,2,3,3a,7,8-hexahydropyrazolo[3,4-a]quinolizine could enhance bioactivity .
Key Differences:
- Core Structure: Quinoline (aromatic) vs. quinolizine (partially saturated).
- Substituent Impact: Electron-donating groups (-OCH₃) in pyrazoloquinolines enhance antimicrobial activity; analogous modifications in the target compound may yield similar benefits.
Comparative Data Table
Biological Activity
1,2,3,3a,7,8-Hexahydropyrazolo[3,4-a]quinolizine is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique bicyclic structure that contributes to its biological activity. Its molecular formula is , and it exhibits a melting point of approximately 145-150°C. The structural characteristics facilitate interactions with various biological targets.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest the compound's potential as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound possesses anticancer properties. It was tested against various cancer cell lines including HeLa (cervical cancer) and A549 (lung cancer). The results indicated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.5 |
| A549 | 18.2 |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain kinases involved in cell proliferation.
- Receptor Modulation : It has been shown to modulate G-protein coupled receptors (GPCRs), which play a critical role in cellular signaling.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of the compound against multi-drug resistant strains. The results confirmed its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anticancer Properties
In a clinical trial setting, patients with advanced malignancies were administered derivatives of this compound. Preliminary results indicated improved survival rates and reduced tumor sizes in a subset of participants.
Q & A
Q. Key Methodological Considerations :
- Monitor reaction progress via TLC or HPLC.
- Optimize solvent polarity (e.g., DMF, ethanol) to stabilize intermediates.
Basic Question: How is structural characterization of pyrazoloquinolizine derivatives performed?
Answer:
Characterization relies on a combination of spectroscopic and analytical techniques:
- Elemental Analysis : Confirm molecular composition (e.g., C, H, N percentages) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weights (e.g., HRMS-ESI for [M+H]+ ions) .
- NMR Spectroscopy : Use ¹H/¹³C NMR to assign protons and carbons, particularly distinguishing between N(2) and N(3) alkylation sites in pyrazole rings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
